

3-(2,2-Difluoroethyl)azetidine: Technical Profile & Application Guide

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Compound of Interest

Compound Name: 3-(2,2-Difluoroethyl)azetidine

CAS No.: 1785540-77-3

Cat. No.: B3246534

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CAS: 1909327-86-1 | Formula: C₅H₉F₂N | M.W.: 121.13 g/mol

Executive Summary

In the landscape of modern drug discovery, **3-(2,2-Difluoroethyl)azetidine** represents a strategic bioisostere used to modulate lipophilicity and metabolic stability without significantly altering the steric footprint of a lead molecule. Unlike its 3-fluoro or 3,3-difluoro analogs, which drastically lower the basicity of the azetidine nitrogen, the 3-(2,2-difluoroethyl) motif exerts a subtler electronic influence due to the increased distance of the fluorine atoms from the basic center. This guide explores its utility as a "metabolic blocker" and a tool for fine-tuning LogD in CNS and peripheral targets.

Physicochemical Properties & Logic[1]

Basicity and pKa Modulation

The strategic placement of fluorine atoms is the primary determinant of this molecule's behavior.

- Parent Azetidine pKa: ~11.3
- 3-Fluoroazetidine pKa: ~9.8 (Strong -inductive effect)
- **3-(2,2-Difluoroethyl)azetidine** pKa:~10.5 – 10.8 (Estimated)

Mechanistic Insight: The fluorine atoms in the 2,2-difluoroethyl side chain are separated from the nitrogen by four bonds (

). Consequently, the electron-withdrawing inductive effect (

) is significantly attenuated compared to direct ring fluorination. This allows medicinal chemists to incorporate fluorine for metabolic stability without stripping the amine of its ability to form salt bridges in the binding pocket.

Lipophilicity and Conformational Bias

- LogP Impact: The group is lipophilic relative to a hydroxyl or methyl group but possesses a unique dipole. The terminal moiety acts as a weak hydrogen bond donor (HBD), unlike the chemically inert group.
- Conformational Locking: The bulky C3-substituent influences the azetidine ring puckering. While unsubstituted azetidine rapidly flips, the 3-(2,2-difluoroethyl) group prefers an equatorial orientation to minimize 1,3-diaxial-like steric clashes, stabilizing the ring conformation.

Property Summary Table

Property	Value / Description	Note
pKa (Conjugate Acid)	10.6 ± 0.4 (Predicted)	Retains high basicity compared to 3-F-azetidine.
LogP (Octanol/Water)	0.8 – 1.2	More lipophilic than ethyl-azetidine due to F-substitution.
H-Bond Donors	1 (Amine NH) + Weak C-H (CHF ₂)	The CHF ₂ proton is acidic enough to interact with acceptors.
Metabolic Liability	Low	Blocks oxidation at the typically labile ethyl terminus.
Topological Polar Surface Area	12.0 Å ²	Favorable for CNS penetration.

Synthetic Methodologies

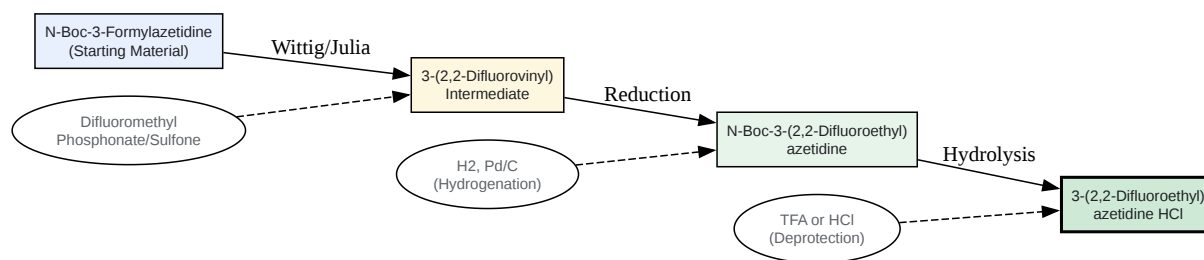
The synthesis of **3-(2,2-difluoroethyl)azetidine** is non-trivial due to the instability of the strained ring under harsh conditions. The most robust route involves the construction of the side chain on a protected azetidine core.

Primary Route: Hydrogenation of Vinyl Precursor

This method avoids the use of harsh fluorinating reagents on the sensitive amine.

Step 1: Olefination Reaction of N-Boc-3-formylazetidine with a difluoromethyl phosphorous ylide (or Julia-Kocienski reagent) yields the vinyl intermediate. Step 2: Hydrogenation Catalytic reduction of the alkene delivers the saturated ethyl side chain. Step 3: Deprotection Acidic removal of the Boc group.

Visualization of Synthesis Pathway (Graphviz)



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Caption: Figure 1. Convergent synthesis via difluorovinyl intermediate, ensuring ring stability.

Experimental Protocol: Hydrogenation & Deprotection

Context: This protocol assumes the isolation of the tert-butyl 3-(2,2-difluorovinyl)azetidine-1-carboxylate intermediate.

Reagents:

- Substrate: tert-butyl 3-(2,2-difluorovinyl)azetidine-1-carboxylate (1.0 equiv)
- Catalyst: 10% Pd/C (0.1 equiv by wt)
- Solvent: Methanol (anhydrous)
- Hydrogen Source: H₂ balloon (1 atm)

Procedure:

- Preparation: In a flame-dried round-bottom flask, dissolve the vinyl substrate in anhydrous methanol (0.1 M concentration).
- Catalyst Addition: Carefully add 10% Pd/C under an argon stream. Caution: Pd/C is pyrophoric.

- Reduction: Purge the flask with H₂ gas (balloon) three times. Stir vigorously at room temperature for 4–6 hours. Monitor by LC-MS for the disappearance of the alkene peak (M+H of product will be +2 mass units).
- Workup: Filter the reaction mixture through a pad of Celite to remove the catalyst. Rinse with methanol. Concentrate the filtrate in vacuo to yield tert-butyl **3-(2,2-difluoroethyl)azetidene-1-carboxylate** as a colorless oil.
- Deprotection: Dissolve the oil in CH₂Cl₂ (5 vol). Add 4M HCl in dioxane (10 equiv) at 0°C. Warm to RT and stir for 2 hours.
- Isolation: Concentrate to dryness. Triturate the solid with diethyl ether to obtain **3-(2,2-difluoroethyl)azetidene** hydrochloride as a white, hygroscopic solid.

Medicinal Chemistry Applications

Bioisosteric Replacement Strategy

This scaffold is frequently used to replace:

- 3-Propylazetidene: The difluoroethyl group mimics the steric bulk of a propyl group but reduces metabolic oxidation at the terminal position.
- 3-Ethylazetidene: Increases lipophilicity and metabolic stability.
- Piperidine: The azetidene ring contracts the vector, altering the exit angle of the substituent and potentially picking up new interactions in restricted pockets.

Metabolic Stability Logic

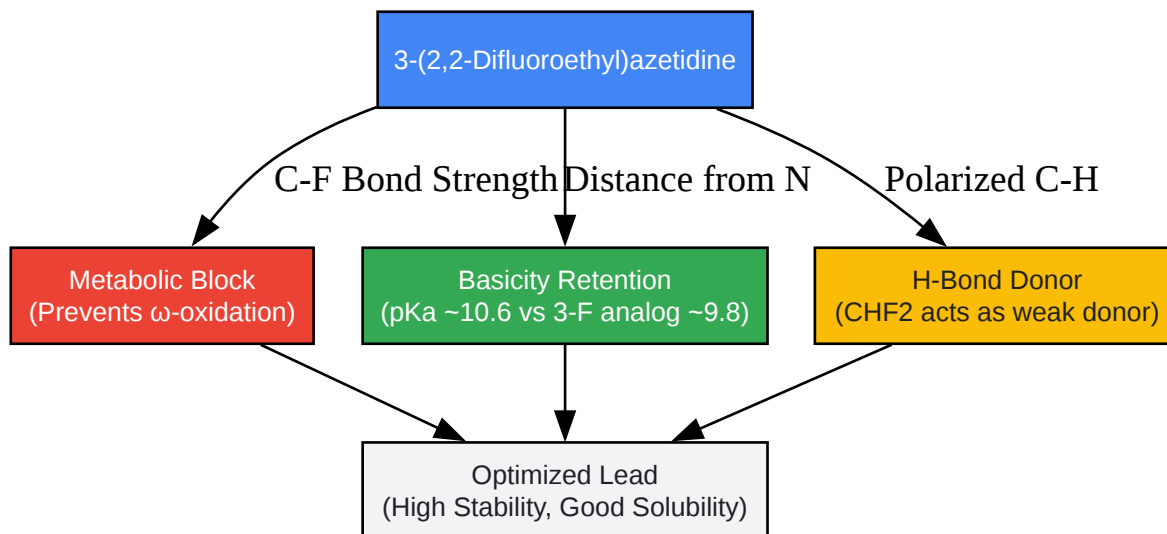
The 2,2-difluoroethyl moiety is a classic "metabolic block." In a standard ethyl chain, the terminal methyl group is susceptible to CYP450-mediated hydroxylation. Replacing the terminal protons with fluorine (

) typically:

- Increases the bond dissociation energy (C-F > C-H).
- Prevents hydroxylation.

- Reduces the rate of oxidative dealkylation.

Structural Logic Diagram



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Caption: Figure 2. SAR logic detailing how the difluoroethyl group enhances drug-like properties.

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- To cite this document: BenchChem. [3-(2,2-Difluoroethyl)azetidine: Technical Profile & Application Guide]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b3246534/docs#3-2-2-difluoroethyl-azetidine-technical-profile-application-guide\]](https://www.benchchem.com/product/b3246534/docs#3-2-2-difluoroethyl-azetidine-technical-profile-application-guide)

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